molecular formula C18H17Cl2NO5 B14618580 3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-06-3

3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14618580
CAS No.: 57729-06-3
M. Wt: 398.2 g/mol
InChI Key: AZIPXXGCTIHUDY-UHFFFAOYSA-N
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Description

3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 3-methylbutyl group, a 2,4-dichlorophenoxy group, and a 2-nitrobenzoate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with 3-methylbutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.

    Reduction: Formation of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and 3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The 2,4-dichlorophenoxy group can bind to specific receptors or enzymes, modulating their activity. The overall effect of the compound depends on its ability to alter biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)-5-(3-methylbutyl)phenol: Similar structure but lacks the nitro group.

    N’-{5-amino-6-[(3-methylbutyl)amino]pyrimidin-4-yl}-2-(2,4-dichlorophenoxy)acetohydrazide: Contains a pyrimidinyl group and an acetohydrazide moiety.

Uniqueness

3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of both the nitro group and the 2,4-dichlorophenoxy group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.

Properties

CAS No.

57729-06-3

Molecular Formula

C18H17Cl2NO5

Molecular Weight

398.2 g/mol

IUPAC Name

3-methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C18H17Cl2NO5/c1-11(2)7-8-25-18(22)14-10-13(4-5-16(14)21(23)24)26-17-6-3-12(19)9-15(17)20/h3-6,9-11H,7-8H2,1-2H3

InChI Key

AZIPXXGCTIHUDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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